Product packaging for Methylnaltrexone D3 Bromide(Cat. No.:)

Methylnaltrexone D3 Bromide

Cat. No.: B1574241
M. Wt: 439.36
Attention: For research use only. Not for human or veterinary use.
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Description

Foundational Overview of Opioid Receptor Antagonists in Biomedical Sciences

Opioid receptor antagonists are a class of drugs that bind to opioid receptors in the central and peripheral nervous systems, but instead of activating them, they block them. healthline.comclevelandclinic.org This action prevents or reverses the effects of opioids, which are substances that activate these receptors to produce effects like pain relief. healthline.comclevelandclinic.org The three major types of opioid receptors are mu, kappa, and delta, with antagonists primarily targeting the mu receptors. clevelandclinic.org

Opioid antagonists can be broadly categorized into two groups: those that act centrally and those that act peripherally. Centrally acting antagonists, such as naloxone (B1662785) and naltrexone (B1662487), can cross the blood-brain barrier and are used to reverse the effects of opioid overdose and in the management of opioid use disorder. nih.gov Peripherally acting mu-opioid receptor antagonists (PAMORAs), on the other hand, are designed to have limited ability to cross the blood-brain barrier. wikipedia.orgmanagedhealthcareexecutive.com This characteristic allows them to counteract the peripheral side effects of opioids, such as constipation, without interfering with the centrally mediated analgesic effects. wikipedia.orgwikipedia.org Methylnaltrexone (B1235389) is a key example of a PAMORA. clevelandclinic.orgmanagedhealthcareexecutive.com

The Strategic Role of Deuterated Analogs in Advanced Pharmacological Research

Deuterated analogs, also known as isotopically labeled compounds, are molecules in which one or more hydrogen atoms have been replaced by deuterium (B1214612). wikipedia.org This substitution, while subtle, has profound implications for pharmacological research. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a "kinetic isotope effect." scispace.com This effect can significantly slow down the rate of metabolic reactions that involve the cleavage of this bond. scispace.comscirp.org

The strategic use of deuteration in drug development and research offers several advantages:

Altered Pharmacokinetics: By slowing metabolism, deuteration can lead to a longer drug half-life, increased systemic exposure, and potentially less frequent dosing. nih.gov

Modified Metabolic Pathways: Deuteration can redirect metabolic pathways, potentially reducing the formation of toxic metabolites and improving a drug's safety profile. nih.govresearchgate.net

Analytical Standards: Deuterated compounds like Methylnaltrexone D3 Bromide serve as ideal internal standards in quantitative bioanalytical assays, such as mass spectrometry, allowing for precise measurement of the non-deuterated drug in biological samples. smolecule.com

Mechanistic Studies: Isotopic labeling helps in elucidating metabolic pathways and understanding the mechanisms of drug action and biotransformation. smolecule.com

The first deuterated drug to receive FDA approval was deutetrabenazine in 2017, highlighting the growing recognition of the therapeutic potential of this strategy. wikipedia.orgnih.gov

Historical Context and Evolution of Methylnaltrexone Research Paradigms

The story of methylnaltrexone begins in the late 1970s with the work of pharmacologist Leon Goldberg at the University of Chicago. wikipedia.orgrelistor.com Motivated by the suffering of a friend experiencing severe opioid-induced constipation, Goldberg sought to develop a compound that could alleviate this side effect without diminishing the essential pain relief provided by opioids. relistor.comuchicago.edu The prevailing research paradigm at the time focused on developing opioids that would selectively target receptors associated with pain relief, a strategy that had seen limited success. wikipedia.org

Goldberg's innovative approach was to create a targeted opioid receptor antagonist. He experimented with derivatives of naltrexone, a known opioid antagonist, aiming to create a molecule that could not easily cross the blood-brain barrier. wikipedia.orgrelistor.com By adding a methyl group to naltrexone, he created N-methyl-naltrexone (methylnaltrexone), a quaternary ammonium (B1175870) cation. wikipedia.org This structural modification increased the molecule's polarity and reduced its lipid solubility, thereby restricting its passage into the central nervous system. wikipedia.org

Initial preclinical studies in the early 1980s demonstrated that methylnaltrexone could prevent the gastrointestinal effects of opioids in animal models without affecting centrally mediated analgesia. wikipedia.org Research continued through the 1990s at the University of Chicago, where it was used as a tool to investigate the peripheral side effects of opiates. uchicago.edu In December 2005, Progenics Pharmaceuticals and Wyeth entered into an agreement to jointly develop and commercialize methylnaltrexone. wikipedia.orgnih.gov This collaboration led to its eventual approval by regulatory bodies, including Health Canada and the U.S. Food and Drug Administration (FDA) in 2008, for the treatment of opioid-induced constipation in patients with advanced illness. wikipedia.orguchicago.edu This marked the introduction of a new class of drugs, the PAMORAs, and represented a significant shift in the management of opioid side effects. nih.govresed.es

Properties

Molecular Formula

C21H23D3BrNO4

Molecular Weight

439.36

Origin of Product

United States

Advanced Synthetic Methodologies and Isotopic Incorporation

Precursor Derivatization and Chemical Transformation Pathways

The foundation of Methylnaltrexone (B1235389) D3 Bromide synthesis lies in the strategic modification of its parent compound, naltrexone (B1662487). This process involves carefully planned derivatization and transformation pathways to achieve the desired quaternary ammonium (B1175870) salt with high specificity and yield.

Elucidation of Naltrexone as a Core Synthetic Precursor

Naltrexone serves as the essential starting material for the synthesis of Methylnaltrexone D3 Bromide. Its complex morphinan (B1239233) structure provides the necessary scaffold for the subsequent chemical modifications. The synthesis begins with naltrexone, often in its hydrochloride salt form, which is then typically converted to the free base to enable the subsequent reactions. google.com The core structure of naltrexone contains a tertiary amine that is the target for the crucial quaternization step. This nitrogen atom is reactive and can be alkylated to form the quaternary ammonium salt that defines methylnaltrexone. chemdad.com

To improve the efficiency and selectivity of the synthesis, protecting groups are often employed. For instance, the phenolic hydroxyl group at the 3-position of naltrexone can be protected to prevent unwanted side reactions, such as O-alkylation, during the methylation step. cjph.com.cn A common protecting group used in this context is tert-butyldimethylsilyl (TBDMS), which is introduced by reacting naltrexone with tert-butyl-dimethylchlorosilane. cjph.com.cn This protection strategy directs the subsequent methylation exclusively to the nitrogen atom.

Specific Chemical Reactions for Quaternization and Bromination

Quaternization is the key reaction in the synthesis of this compound, as it introduces the charged methyl group that prevents the molecule from crossing the blood-brain barrier. chemdad.com This reaction involves the alkylation of the tertiary nitrogen atom of the naltrexone precursor.

The bromination step can be achieved in one of two ways. In a direct approach, a methylating agent that also contains the bromide counterion, such as methyl bromide, is used. google.com In this one-step process, the nitrogen atom of naltrexone attacks the methyl group of methyl bromide, forming the quaternary ammonium cation with the bromide anion readily available as the counterion. chemdad.com

Alternatively, a two-step process can be employed. First, methylation is carried out using a different methylating agent, such as methyl iodide or dimethyl sulfate. cjph.com.cn This results in the formation of a quaternary ammonium salt with a different counterion (e.g., iodide or methyl sulfate). Subsequently, an ion exchange step is performed to replace the initial counterion with bromide. cjph.com.cn This can be achieved using a bromide salt or an ion exchange resin. cjph.com.cn This two-step approach can sometimes offer advantages in terms of reaction control and purification.

Deuteration Techniques and Isotopic Labeling Strategies

The defining feature of this compound is the presence of three deuterium (B1214612) atoms on the N-methyl group. This requires specific techniques to ensure the precise and efficient incorporation of the isotope.

Regiospecific Incorporation of Deuterium Atoms

The incorporation of deuterium atoms into the this compound molecule is highly regiospecific, targeting the N-methyl group. synzeal.com This is achieved by using a deuterated methylating agent during the quaternization reaction. Instead of using standard methylating agents like methyl bromide or methyl iodide, their deuterated counterparts, such as methyl-d3 bromide (CD3Br) or methyl-d3 iodide (CD3I), are employed.

The reaction mechanism remains the same as in the non-deuterated synthesis: the nucleophilic nitrogen atom of the naltrexone precursor attacks the electrophilic carbon of the deuterated methyl group. This results in the formation of a new carbon-nitrogen bond and the introduction of the trideuteromethyl group onto the nitrogen, creating the desired isotopically labeled quaternary ammonium cation. The chemical name, (4R,4aS,7aR,12bS)-3-(Cyclopropylmethyl)-4a,9-dihydroxy-3-(methyl-d3)-7-oxo-2,3,4,4a,5,6,7,7a-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium bromide, explicitly confirms the location of the deuterium atoms on the N-methyl group. synzeal.com

Optimization of Deuteration Efficiency for High Isotopic Purity

The efficiency of the deuteration and the isotopic purity of the final product are of paramount importance. High isotopic purity ensures that the compound is suitable for its intended use in metabolic and pharmacokinetic studies, where the mass difference between the deuterated and non-deuterated forms is crucial for detection and analysis.

The primary factor influencing deuteration efficiency is the isotopic purity of the deuterated methylating agent used. It is essential to start with a reagent that has a very high deuterium content (typically >99%) to minimize the formation of partially deuterated or non-deuterated (protium) byproducts.

Furthermore, reaction conditions must be carefully controlled to prevent any potential H/D exchange reactions, although this is generally not a concern for the stable C-D bonds on the methyl group under typical alkylation conditions. The purification process, such as recrystallization, can also play a role in ensuring the final product's high isotopic purity by removing any non-deuterated or partially deuterated impurities that may have formed.

Sophisticated Analytical Characterization and Bioanalytical Applications

Spectroscopic Methods for Structural Elucidation and Isotopic Verification

Spectroscopic techniques are fundamental to confirming the chemical identity, structure, and isotopic purity of Methylnaltrexone (B1235389) D3 Bromide. These methods provide detailed information at the molecular level, ensuring the compound's suitability for its intended analytical applications.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. In the case of Methylnaltrexone D3 Bromide, ¹H (proton) NMR is particularly informative for verifying the site of deuteration. The chemical structure of the molecule contains a quaternary amine with a methyl group. In the non-deuterated form, this N-methyl group produces a characteristic singlet in the ¹H NMR spectrum.

Upon successful deuteration, the protons of the methyl group are replaced by deuterium (B1214612) atoms. Since deuterium has a different nuclear spin and resonance frequency from protium (B1232500) (¹H), the signal corresponding to the N-methyl protons will be absent in the ¹H NMR spectrum of this compound. The disappearance of this specific peak, while all other proton signals of the molecular scaffold remain intact, provides definitive evidence of successful and specific isotopic labeling at the intended position. Further analysis using ²H (deuterium) NMR can be employed to confirm the presence and location of the deuterium atoms directly.

Mass Spectrometry (MS) for Isotopic Enrichment Assessment and Molecular Confirmation

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It serves two critical functions in the characterization of this compound: molecular weight confirmation and assessment of isotopic enrichment.

The molecular weight of this compound is expected to be three mass units higher than its non-deuterated counterpart due to the replacement of three ¹H atoms (atomic mass ≈ 1.008 Da) with three ²H atoms (atomic mass ≈ 2.014 Da). High-resolution mass spectrometry (HRMS) can precisely measure this mass difference, confirming the successful incorporation of the deuterium labels.

Furthermore, MS is the primary method for quantifying isotopic enrichment. This analysis determines the percentage of the deuterated species relative to the unlabeled compound. A high isotopic purity (typically >98%) is essential for an internal standard to ensure accuracy in quantitative bioanalysis.

Compound Molecular Formula Monoisotopic Mass (Da) Mass Difference (Da)
Methylnaltrexone CationC₂₁H₂₆NO₄⁺356.1856N/A
Methylnaltrexone D3 CationC₂₁H₂₃D₃NO₄⁺359.2044+3.0188
This interactive table displays the expected mass difference between the non-deuterated and deuterated cations, which is a key parameter verified by mass spectrometry.

Chromatographic Techniques for Compound Purity and Impurity Profiling

Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are essential for assessing the chemical purity of this compound. These techniques separate the compound from any potential impurities, including starting materials, byproducts from the synthesis, or degradation products.

A typical analysis involves injecting the sample onto a chromatographic column, where different components of the mixture are separated based on their affinity for the stationary phase and the mobile phase. A detector, commonly a UV-Vis or mass spectrometer, is used to quantify the separated components. The purity is determined by calculating the area of the main compound peak as a percentage of the total area of all detected peaks. A high degree of chemical purity is vital to prevent interference from impurities in subsequent analytical applications.

Development and Validation of Bioanalytical Assays Utilizing Stable Isotope Internal Standards

The primary application of this compound is in bioanalytical assays designed to quantify Methylnaltrexone in biological matrices like plasma, serum, or urine. Its utility stems from its properties as a stable isotope-labeled internal standard.

Role as a Reference Standard in Quantitative Analysis

In quantitative analysis, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), an internal standard (IS) is a compound added in a known amount to samples, calibrators, and quality controls. The ideal IS behaves identically to the analyte of interest during sample preparation (e.g., extraction) and chromatographic analysis but is distinguishable by the detector.

This compound is an ideal IS for Methylnaltrexone quantification. synzeal.com Its physical and chemical properties are nearly identical to the non-deuterated analyte, ensuring that it experiences similar extraction recovery and ionization efficiency in the mass spectrometer. However, because of its higher mass, the mass spectrometer can detect it as a distinct entity from the analyte. By calculating the ratio of the analyte's response to the IS's response, variations in sample handling and instrument performance can be accurately compensated for, leading to highly precise and accurate quantification.

Application in Analytical Method Development and Method Validation (AMV)

The use of this compound is integral to both the development and validation of robust bioanalytical methods. synzeal.com During method development, it helps in optimizing critical parameters such as chromatographic separation, mass spectrometric detection, and sample extraction efficiency.

In Analytical Method Validation (AMV), the stable isotope-labeled IS is crucial for assessing key validation parameters as mandated by regulatory guidelines. These parameters include:

Specificity and Selectivity: Ensuring the method can distinguish the analyte from other components in the biological matrix.

Accuracy: The closeness of the measured concentration to the true value.

Precision: The degree of scatter between a series of measurements.

Matrix Effect: The influence of matrix components on the ionization of the analyte. The co-eluting IS helps to normalize for these effects.

Recovery: The efficiency of the extraction process.

By incorporating this compound, analytical scientists can develop and validate highly reliable methods for quantifying Methylnaltrexone, which is essential for clinical and preclinical drug development. synzeal.com

Significance for Quality Control (QC) in Research Compound Production

This compound, a deuterated analog of Methylnaltrexone Bromide, plays a pivotal role in the quality control (QC) processes during the production of research compounds. Its unique properties as a stable isotope-labeled compound make it an indispensable tool for ensuring the purity, identity, and concentration of the final active pharmaceutical ingredient (API), Naltrexone (B1662487), and its derivatives. axios-research.com The integration of this compound into analytical methodologies provides a high degree of accuracy and precision, which is fundamental for regulatory compliance and the safety of the resulting research compounds. axios-research.comgoogle.com

As a fully characterized chemical, this compound serves as an excellent internal standard for various analytical techniques, including chromatography and Nuclear Magnetic Resonance (NMR) spectroscopy. evitachem.com Its primary application in QC is as a reference standard in bioanalytical and pharmacokinetic studies, where it is used to quantify the concentration of the non-labeled Methylnaltrexone in biological matrices. evitachem.com The stable isotope labeling with deuterium results in a compound that is chemically identical to the parent compound but has a distinct molecular weight, allowing for clear differentiation in mass spectrometry-based assays. evitachem.com

High-Performance Liquid Chromatography (HPLC) is a principal technique employed for the quality assessment of Methylnaltrexone Bromide, and its deuterated form is crucial for method development and validation. axios-research.comgoogle.com These HPLC methods are specifically designed to detect and quantify any impurities that may have been introduced during the synthesis process, as well as any degradation products or unreacted raw materials. google.comgoogle.com The ability to effectively monitor these related substances is critical for controlling the quality and ensuring the safety of the final product. google.com The use of a deuterated standard like this compound enhances the specificity and accuracy of these analytical methods. google.com

The significance of this compound in QC extends to its role in establishing traceability against pharmacopeial standards, such as those from the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP). axios-research.com This is a critical step in the formulation and development stages of a drug, ensuring that the research compound meets the stringent requirements set by regulatory bodies. axios-research.com

Table 1: Chemical Properties of this compound

PropertyValue
Molecular Formula C21H23D3BrNO4
Molecular Weight 439.36 g/mol
Appearance Crystalline solid
Solubility Soluble in polar solvents (e.g., methanol)
Stability Stable under recommended storage conditions (-20°C)

This table presents key physical and chemical properties of this compound. evitachem.com


Table 2: Application of this compound in Quality Control

QC ApplicationAnalytical TechniquePurpose
Reference Standard Chromatography, NMR SpectroscopyUsed for the identification and quantification of the parent compound. axios-research.comevitachem.com
Internal Standard Mass Spectrometry, HPLCImproves accuracy in pharmacokinetic and drug metabolism studies. evitachem.com
Method Validation HPLCEnsures the precision and specificity of methods for impurity detection. axios-research.comgoogle.com
Pharmacopeial Traceability N/AServes as a standard for traceability against USP or EP standards. axios-research.com

This table outlines the primary uses of this compound in the quality control of research compounds.

In research settings, the compound is a valuable tool for investigating drug metabolism and pharmacokinetics. evitachem.com Its predictable pharmacokinetic behavior, characterized by minimal metabolism and elimination through both renal and non-renal pathways, makes it a reliable standard for such studies. nih.gov The development of validated analytical methods using this standard ensures that the data generated from preclinical and clinical research are robust and reproducible. fda.gov The specification for the final drug product often includes tests for appearance, identification by HPLC, strength, impurities, and sterility, all of which can be validated using a reliable reference standard like this compound. fda.gov

Mechanistic Investigations of Opioid Receptor Interactions and Peripheral Selectivity

In Vitro Receptor Binding Kinetics and Selectivity Profiling

The interaction of methylnaltrexone (B1235389) with opioid receptors has been characterized through in vitro binding assays, which determine its affinity and selectivity for the different opioid receptor subtypes: mu, kappa, and delta.

Mu-Opioid Receptor Antagonism and Affinity Determination

Table 1: Opioid Receptor Binding Affinity (Ki) of Naltrexone (B1662487)

Receptor SubtypeBinding Affinity (Ki) in nM
Mu (μ)0.07 - 0.25
Kappa (κ)0.14 - 0.8
Delta (δ)1.9 - 11

Note: Data is for the parent compound Naltrexone and is provided for context. The Ki values for Methylnaltrexone D3 Bromide may differ.

Analysis of Kappa and Delta Opioid Receptor Interaction Profiles

In addition to its primary action at the mu-opioid receptor, methylnaltrexone has been studied for its interactions with kappa and delta opioid receptors. In an in vitro study using a neonatal rat brainstem-gastric preparation, methylnaltrexone was shown to reverse the inhibitory effects of a kappa-opioid receptor agonist, U-50,488H, on neuronal activity, although at a significantly higher concentration than that required to antagonize the mu-agonist DAMGO. fda.gov Specifically, an 18.8-fold higher concentration of methylnaltrexone was needed to reverse the kappa-agonist effects. fda.gov

The same study found that methylnaltrexone did not reverse the inhibitory effects of the delta-opioid receptor agonist DPDPE in the concentration range tested. fda.gov Only a small percentage (18%) of the neurons evaluated showed an inhibitory response to the delta agonist. fda.gov This suggests that methylnaltrexone has a much lower affinity for delta-opioid receptors compared to mu and kappa receptors. For the parent compound naltrexone, the affinity for kappa and delta receptors is lower than for the mu receptor. scienceopen.comuu.nl

Cellular and Subcellular Mechanisms of Action

As a quaternary ammonium (B1175870) compound, methylnaltrexone carries a positive charge that restricts its ability to cross the blood-brain barrier. patsnap.com This structural feature ensures its action is predominantly on peripheral mu-opioid receptors. patsnap.com Opioids exert their effects on the gastrointestinal tract by binding to mu-opioid receptors, which leads to reduced GI motility and increased fluid absorption, causing constipation. patsnap.com Methylnaltrexone competitively binds to these peripheral receptors, displacing the opioid agonist and thereby preventing or reversing these effects. patsnap.com This restores normal intestinal movement. patsnap.com

The activation of mu-opioid receptors is coupled to pertussis toxin-sensitive G-proteins (Gi/Go). drugbank.com This coupling leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). biorxiv.org By blocking the mu-opioid receptor, methylnaltrexone prevents this signaling cascade, thereby antagonizing the downstream effects of opioid agonists on cellular function. At a subcellular level, opioid receptors are known to be localized on both the plasma membrane and intracellularly, such as in the Golgi apparatus. biorxiv.org The specific subcellular sites of action for methylnaltrexone in peripheral tissues have not been extensively detailed in the available literature.

Modulation of Peripheral Opioid Receptor Activity in Preclinical Experimental Models

Preclinical studies in various animal models have been instrumental in elucidating the peripheral selectivity and pharmacological effects of methylnaltrexone.

Investigation of Gastrointestinal Motility Regulation in Animal Models

In preclinical models, methylnaltrexone has been shown to effectively counteract opioid-induced delays in gastrointestinal transit. scienceopen.com For instance, in guinea pig preparations, methylnaltrexone antagonized the inhibitory effects of morphine on muscle contractions. nih.gov In vivo studies in guinea pigs demonstrated that methylnaltrexone reversed the delay in gastrointestinal transit caused by chronic morphine treatment, without affecting transit time in opioid-naive animals. nih.gov This highlights that its pro-motility effects are specific to an opioid-induced state. nih.gov

Similarly, in a study with healthy New Zealand White rabbits, while the opioid buprenorphine delayed the appearance of fecal spheres, co-administration with methylnaltrexone showed a trend towards normalization of transit time. researchgate.net Interestingly, in this model, methylnaltrexone administered alone appeared to increase food and water consumption and fecal production. researchgate.net In equine models, N-methylnaltrexone was found to have a direct stimulatory effect on the contractile activity of circular smooth muscle from the jejunum and pelvic flexure. patsnap.com

Assessment of Blood-Brain Barrier Permeation Dynamics in Various Preclinical Species

The peripheral selectivity of methylnaltrexone is attributed to its limited ability to cross the blood-brain barrier. patsnap.com As a quaternary amine, it is more polar and less lipid-soluble, which restricts its passage into the central nervous system (CNS). bmj.com Studies in humans have generally supported the peripheral restriction of methylnaltrexone at therapeutic doses. nih.gov

However, preclinical studies in mice have presented conflicting evidence. One study reported that methylnaltrexone can cross the blood-brain barrier in mice and can be demethylated to naltrexone, which also crosses into the CNS. nih.govyoutube.com This study found that systemic administration of methylnaltrexone in mice attenuated centrally-mediated effects of morphine and oxycodone. nih.govyoutube.com Both methylnaltrexone and its metabolite, naltrexone, were detected in the blood and brain of these animals. nih.govyoutube.com Conversely, it has been noted that methylnaltrexone does not cross the blood-brain barrier in humans at clinically effective doses. nih.gov In rats and dogs, high intravenous doses of methylnaltrexone resulted in CNS-related adverse effects such as tremors and convulsions, suggesting that a limited amount may cross the blood-brain barrier at supratherapeutic concentrations. fda.gov It is important to note that methylnaltrexone is not a substrate for P-glycoprotein, an important efflux transporter at the blood-brain barrier. bmj.com

Evaluation of Central Nervous System Effects in Specific Preclinical Paradigms

Methylnaltrexone is a quaternary derivative of the opioid antagonist naltrexone. nih.gov The addition of a methyl group creates a positively charged molecule, which increases its polarity and is intended to restrict its passage across the blood-brain barrier (BBB). nih.govnih.gov This design aims to selectively block peripheral µ-opioid receptors, particularly in the gastrointestinal tract, without interfering with centrally mediated opioid analgesia or inducing withdrawal symptoms. nih.govnih.gov However, preclinical investigations have been conducted to rigorously evaluate the extent of its peripheral selectivity and to characterize any potential effects on the central nervous system (CNS).

While generally considered a peripherally restricted antagonist, some preclinical evidence suggests that at high concentrations, a limited amount of methylnaltrexone may cross the blood-brain barrier and elicit CNS effects. fda.govnih.gov Toxicology studies in rats and dogs revealed CNS-related clinical signs at high intravenous doses. fda.gov In these studies, observed effects included tremors, convulsions, and decreased activity. fda.gov These findings prompted further investigation into the central activity of the compound. fda.gov

More direct evidence of CNS penetration and activity comes from behavioral pharmacology studies in mice. nih.gov Research has demonstrated that methylnaltrexone can cross the blood-brain barrier in mice and attenuate centrally-mediated behavioral effects of opioids like morphine and oxycodone. nih.gov One compelling preclinical paradigm used to assess these effects is the drug discrimination test, a standard method for evaluating the subjective CNS effects of a substance. nih.gov In studies with mice trained to discriminate oxycodone from saline, administration of methylnaltrexone was found to antagonize the discriminative stimulus properties of oxycodone in a dose- and time-dependent manner. nih.gov This suggests that methylnaltrexone can occupy and exert an antagonist effect on central opioid receptors at levels sufficient to alter behavior. nih.gov

The following table summarizes key findings from preclinical paradigms evaluating the CNS effects of methylnaltrexone.

Table 1: Summary of Preclinical CNS Effect Evaluations for Methylnaltrexone

Species Paradigm Dosage Observed Central Nervous System Effects
Rat 90-day IV Toxicity Study > 15 mg/kg/day Tremors, convulsions, decreased activity. fda.gov
Dog 90-day IV Toxicity Study ≥ 20 mg/kg/day Tremors, convulsions, decreased activity. fda.gov

These preclinical findings indicate that while methylnaltrexone is predominantly a peripheral opioid receptor antagonist, its selectivity is not absolute. fda.govnih.gov At supra-therapeutic doses, it can penetrate the CNS in sufficient quantities to produce observable effects and antagonize the central actions of opioid agonists in specific animal models. fda.govnih.gov

Preclinical Pharmacokinetic and Metabolic Disposition Studies

Absorption and Tissue Distribution Dynamics in Non-Human Biological Systems

Methylnaltrexone (B1235389) is characterized by its greater polarity and lower lipid solubility, properties conferred by the addition of a methyl group to the naltrexone (B1662487) amine ring. fda.gov These physicochemical characteristics significantly limit its ability to cross the blood-brain barrier, which is a cornerstone of its peripheral mechanism of action. fda.govnih.gov Preclinical studies confirm that methylnaltrexone is generally well-distributed throughout peripheral tissues. fda.gov

Investigations in animal models have sought to quantify the extent of central nervous system (CNS) penetration. A study in rats detected minute concentrations of methylnaltrexone in the brain, at levels below the serum limit of detection, suggesting that while the compound does cross the blood-brain barrier, it is in minimal, statistically insignificant amounts. nih.gov Similarly, research in rhesus macaques found low concentrations of methylnaltrexone (0.34 ± 0.07 ng/mL) in the cerebrospinal fluid (CSF) following subcutaneous administration. nih.gov This confirms that while not entirely excluded from the CNS, its access is highly restricted. fda.govnih.gov In general toxicology studies in dogs, methylnaltrexone was associated with QTc prolongation at high doses. fda.gov

Comprehensive Biotransformation Pathways and Metabolite Identification Using Isotopic Tracing

Methylnaltrexone is not significantly metabolized by the cytochrome P450 (CYP) enzyme system. relistorhcp.com This characteristic indicates a low potential for pharmacokinetic drug-drug interactions with substances that are substrates, inhibitors, or inducers of CYP isozymes. relistorhcp.com The primary biotransformation pathways observed in preclinical models are mediated by other enzyme systems. nih.govresearchgate.net

The principal non-CYP mediated metabolic pathways identified in preclinical species are reduction and conjugation (sulfation and glucuronidation). nih.govresearchgate.net

Reduction: The carbonyl group of methylnaltrexone is reduced to form two epimeric alcohol metabolites, the methyl-6α-naltrexol (M4) and methyl-6β-naltrexol (M5) isomers. nih.gov

Sulfation: Conjugation of the phenolic group results in the formation of methylnaltrexone-3-sulfate (M2). nih.gov

Glucuronidation: This was identified as a major metabolic pathway in mice, rats, and dogs, leading to the formation of methylnaltrexone-3-glucuronide (M9). nih.govresearchgate.net

Isotopic tracing studies have allowed for the identification and relative quantification of various metabolites in the plasma and urine of preclinical models. The metabolic profile shows considerable variation across the species studied. nih.govresearchgate.net

In mice, the identified circulating and urinary metabolites included methyl-6β-naltrexol (M5), methylnaltrexone-3-glucuronide (M9), 2-hydroxy-3-O-methyl MNTX (M6), and its corresponding glucuronide (M10). nih.govresearchgate.net The metabolic profile in rats showed the presence of methylnaltrexone-3-sulfate (M2), M5, M6, and M9. nih.govresearchgate.net In contrast, dogs produced only a single metabolite, M9. nih.govresearchgate.net

Table 1: Metabolites of Methylnaltrexone Identified in Preclinical Species

Metabolite IDChemical NameMouseRatDog
M2Methylnaltrexone-3-Sulfate
M5Methyl-6β-naltrexol
M62-hydroxy-3-O-methyl MNTX
M9Methylnaltrexone-3-glucuronide
M102-hydroxy-3-O-methyl MNTX glucuronide

Data sourced from studies of plasma and urine following intravenous administration of radiolabeled methylnaltrexone. nih.govresearchgate.net

The potential for N-demethylation of methylnaltrexone to form naltrexone, an opioid antagonist that can cross the blood-brain barrier, has been investigated. Preclinical studies indicate that mice and rats possess a slightly higher capacity for N-demethylation of methylnaltrexone compared to humans, where this pathway is not considered significant. nih.gov

Excretion Mechanisms and Routes of Elimination in Preclinical Organisms

Following administration, methylnaltrexone and its metabolites are eliminated from the body through both renal and fecal routes. drugbank.comyoutube.com The majority of the administered dose is excreted as the unchanged parent drug. drugbank.com Approximately half of the dose is excreted in the urine, with a slightly smaller amount eliminated in the feces. drugbank.com The involvement of both urinary and fecal excretion pathways suggests that both renal clearance and biliary excretion contribute to the elimination of the compound in preclinical models. drugbank.comyoutube.com

Advanced Research Applications and Emerging Methodologies

Utility in Preclinical Drug-Drug Interaction Studies

The investigation of drug-drug interactions (DDIs) is a cornerstone of preclinical safety assessment. Methylnaltrexone (B1235389) D3 Bromide is invaluable in these studies, primarily serving as an internal standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). oriprobe.com Stable isotope-labeled compounds are ideal internal standards because they co-elute with the unlabeled analyte and exhibit identical ionization efficiency and extraction recovery, yet are distinguishable by their mass-to-charge (m/z) ratio. oriprobe.comiris-biotech.de This ensures highly accurate and precise quantification of the parent compound, methylnaltrexone, in complex biological matrices like plasma, serum, and tissue homogenates. oriprobe.comresearchgate.net

Accurate quantification is essential for defining the pharmacokinetic profile of methylnaltrexone when co-administered with other therapeutic agents. nih.gov Researchers can precisely measure how a concomitant drug affects the absorption, distribution, metabolism, and excretion (ADME) of methylnaltrexone, and vice versa. acs.org For instance, studies can determine if other drugs inhibit or induce cytochrome P450 enzymes involved in the minor metabolism of methylnaltrexone, or compete with transporters responsible for its excretion. drugbank.comdrugs.com The use of a deuterated internal standard minimizes analytical variability, providing the high-quality data needed to reliably assess DDI risks. iris-biotech.de

Interacting Drug ClassPotential Interaction with MethylnaltrexoneSignificance in Preclinical Studies
Other Opioid Antagonists (e.g., Naltrexone (B1662487), Naloxegol)Additive pharmacologic effects, increased risk of peripheral opioid withdrawal symptoms. drugs.comAllows for the study of competitive and synergistic antagonism at peripheral μ-opioid receptors.
CYP2D6 InhibitorsMethylnaltrexone is a weak CYP2D6 inhibitor; may slightly increase concentrations of drugs metabolized by this enzyme. drugbank.comFacilitates precise measurement of the clinical significance of this weak interaction.
Drugs Affecting Renal ExcretionMay decrease the excretion rate of methylnaltrexone, leading to higher serum levels. drugbank.comEnables accurate characterization of pharmacokinetic changes in models of renal impairment.
Opioid Agonists (e.g., Morphine, Codeine)Decreased therapeutic efficacy of the opioid agonist at peripheral sites (e.g., gastrointestinal tract). drugbank.comEssential for quantifying the degree of peripheral receptor blockade without affecting central analgesia.

Investigation of Opioid Analgesic Tolerance Development in Preclinical Models

Opioid tolerance, a reduction in analgesic efficacy with chronic use, is a complex phenomenon involving both central and peripheral nervous system adaptations. mdpi.com Methylnaltrexone D3 Bromide is a specialized tool for dissecting these mechanisms. As a peripherally restricted antagonist, it allows researchers to block opioid effects in the periphery without confounding actions in the central nervous system (CNS). nih.govresearchgate.net Co-administration of a peripheral antagonist like methylnaltrexone with a CNS-penetrating opioid (e.g., morphine) in animal models can help determine the contribution of peripheral μ-opioid receptors to the development of central analgesic tolerance. mdpi.com

Studies have suggested that blocking peripheral opioid receptors can abrogate or delay the onset of tolerance to the central analgesic effects of morphine. mdpi.com The deuteration of this compound offers an advantage in these long-term preclinical studies. The deuterium-carbon bond is stronger than the protium-carbon bond, which can slow metabolism at the site of deuteration (a phenomenon known as the kinetic isotope effect). nih.govnih.gov This can result in a more stable and predictable pharmacokinetic profile, ensuring consistent peripheral receptor blockade over the course of a chronic tolerance development study. This stability is crucial for accurately interpreting behavioral data and correlating it with molecular changes in the CNS and peripheral tissues.

Mechanism of Opioid ToleranceRole of Deuterated Peripheral Antagonist in Investigation
Receptor Desensitization/DownregulationAllows for isolation of central receptor changes by consistently blocking peripheral receptor activation. nih.gov
Neuroinflammatory Signaling (Peripheral)Helps to elucidate the role of peripheral immune cells and glia in initiating tolerance signaling.
N-methyl-D-aspartate (NMDA) Receptor UpregulationAids in determining if peripheral opioid receptor activity contributes to central NMDA system changes that drive tolerance. nih.govnih.gov
Gastrointestinal Microbiome AlterationsUsed to study whether preventing opioid effects on the gut microbiome can influence the development of systemic and central analgesic tolerance. mdpi.com

Application in Receptor Desensitization and Downregulation Studies in Vitro

In vitro cell-based assays are fundamental to understanding the molecular pharmacology of G protein-coupled receptors (GPCRs), such as the μ-opioid receptor. nih.gov These studies investigate processes like agonist-induced receptor phosphorylation, β-arrestin recruitment, internalization (endocytosis), and downregulation (degradation), all of which contribute to tolerance and altered signaling. mdpi.com

This compound serves as a high-precision tool in these assays. In competitive binding experiments, its stable isotope label allows for quantification by mass spectrometry, providing an alternative to radiolabeling for determining the binding affinity of new ligands or measuring changes in receptor density on the cell surface. uiowa.edu As an antagonist, it can be used to halt agonist-induced signaling at precise time points, allowing researchers to study the kinetics of desensitization and resensitization. nih.gov By using a deuterated standard, researchers can more accurately differentiate the experimental antagonist from other compounds in the assay medium, improving the signal-to-noise ratio and the reliability of the data. This is particularly useful when studying the complex interplay between multiple ligands at the receptor level.

Innovative Methodologies for Studying Opioid Pharmacology in Controlled Research Environments

The field of pharmacology is continually advancing through the development of more sensitive and specific analytical techniques. The use of stable isotope-labeled compounds like this compound is integral to many of these modern methodologies.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: PK/PD modeling aims to establish a mathematical relationship between drug exposure and its pharmacological effect. In preclinical studies, co-administering a single dose of a stable isotope-labeled drug (like this compound) during a chronic regimen of the unlabeled drug allows for the determination of the drug's pharmacokinetic parameters at steady-state without interrupting treatment. nih.gov This "stable isotope switch" technique is powerful for assessing time- or dose-dependent changes in pharmacokinetics. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS techniques offer enhanced selectivity and are used to identify unknown metabolites and distinguish between structurally similar compounds. oup.com Using a deuterated compound like this compound helps in metabolite identification, as the deuterium (B1214612) label is retained in metabolites, creating a characteristic mass shift and a unique isotopic pattern that simplifies their detection and structural elucidation in complex biological samples. acs.org

Tissue Distribution Studies: Understanding where a drug distributes in the body is crucial. Advanced techniques like mass spectrometry imaging (MSI) can visualize the spatial distribution of drugs and their metabolites in tissue sections. The unique mass of a deuterated compound allows it to be clearly distinguished from endogenous molecules, enabling precise mapping of its localization in target tissues (e.g., the gastrointestinal tract) and organs where it is not intended to act (e.g., the brain). nih.gov

MethodologyApplication of this compoundAdvantage Provided
LC-MS/MS BioanalysisInternal standard for quantification. oriprobe.comHighest accuracy and precision by correcting for matrix effects and extraction variability. iris-biotech.de
PK/PD ModelingTracer for steady-state pharmacokinetic analysis. nih.govAllows assessment of pharmacokinetics during chronic dosing without treatment interruption.
Metabolite Profiling with HRMSAids in identifying and confirming metabolic pathways. acs.orgDeuterium label creates a unique mass signature in metabolites, simplifying their identification.
Mass Spectrometry Imaging (MSI)Tracer for mapping drug distribution in tissues.Provides clear visualization of drug localization by differentiating it from endogenous tissue components.

Future Directions and Unexplored Research Avenues for Deuterated Opioid Antagonists

The unique properties of deuterated opioid antagonists like this compound open up several avenues for future research. The strategic application of deuterium is evolving from a simple bioanalytical tool to a key element in drug design and discovery. nih.govbiojiva.com

Development of Biased Ligands: A major goal in opioid research is the development of "biased" ligands that selectively activate G protein signaling pathways (associated with analgesia) over β-arrestin pathways (linked to side effects). mdpi.com Deuterated antagonists are ideal tools for the pharmacological characterization of these novel compounds. They can be used in sophisticated in vitro assays to precisely quantify the degree of antagonism at different signaling endpoints, helping to build a comprehensive profile of a new biased ligand's activity. mdpi.com

Kinetic Isotope Effect in Drug Design: The deuterium kinetic isotope effect can be intentionally exploited to create new chemical entities with improved metabolic profiles. nih.gov While this compound is primarily a research tool, future work could explore whether specific deuteration of other opioid antagonists could slow their metabolism in a way that optimizes their duration of action for specific therapeutic or experimental purposes, such as creating an antagonist with a very long half-life for single-dose, long-term receptor blockade studies. nih.gov

Probing Allosteric Modulation: Research is increasingly focused on allosteric modulators that bind to a different site on the opioid receptor than the primary (orthosteric) site, altering the receptor's response to agonists or antagonists. thermofisher.com Deuterated antagonists could be used in binding and functional assays to investigate how allosteric modulators affect the binding kinetics and functional activity of orthosteric ligands, providing deeper insights into the complex mechanisms of GPCR modulation.

Research AvenuePotential Role of Deuterated Antagonists
Biased Ligand CharacterizationServe as precise tools in functional assays to quantify pathway-specific antagonism. mdpi.com
Allosteric Modulator ResearchAct as probes to study how allosteric ligands alter orthosteric antagonist binding and function. thermofisher.com
Gut-Brain Axis SignalingEnable studies to differentiate the role of peripheral opioid receptors in the gut on central neurotransmitter systems and behavior. mdpi.com
Development of Novel PET LigandsServe as non-radioactive standards and precursors for the synthesis of novel positron emission tomography (PET) tracers to visualize peripheral opioid receptors in vivo.
Targeted Drug DesignExploit the kinetic isotope effect to design antagonists with specifically tailored pharmacokinetic properties for advanced preclinical models. nih.govnih.gov

Q & A

Q. What are the recommended synthetic pathways for preparing Methylnaltrexone D3 Bromide, and how does deuteration impact its physicochemical properties?

this compound is synthesized by replacing three hydrogen atoms with deuterium at the methyl group attached to the nitrogen atom in the parent compound, Methylnaltrexone Bromide. This deuteration process typically involves quaternization reactions using deuterated methyl halides under controlled anhydrous conditions . The deuterium substitution enhances metabolic stability by reducing first-pass metabolism, which is critical for pharmacokinetic (PK) studies. Key analytical methods for verification include:

  • High-resolution mass spectrometry (HRMS) to confirm molecular weight (439.36 g/mol) and isotopic purity.
  • Nuclear magnetic resonance (NMR) to validate deuterium incorporation at the methyl position.
  • HPLC-MS/MS to assess purity and stability under physiological conditions .

Q. What experimental models are most appropriate for studying the peripheral μ-opioid receptor antagonism of this compound?

In vitro and ex vivo models are preferred for isolating peripheral effects:

  • In vitro :
    • Receptor binding assays using human μ-opioid receptor-transfected cell lines (e.g., CHO-K1) to determine binding affinity (Ki values). This compound retains a Ki of ~28 nM for μ-opioid receptors, comparable to the non-deuterated form .
    • Functional assays (e.g., cAMP accumulation) to measure antagonism of opioid-induced receptor activation.
  • Ex vivo :
    • Isolated guinea pig ileum to evaluate inhibition of opioid-induced smooth muscle contraction, a validated model for gastrointestinal motility studies .

Q. How should researchers design dose-response studies to assess the efficacy of this compound in reversing opioid-induced constipation (OIC)?

  • Animal models : Use opioid-treated rodents (e.g., morphine-administered mice) to measure fecal output recovery. Dose ranges should span 0.1–10 mg/kg (subcutaneous or oral) with controls for deuterium’s metabolic effects .
  • Human tissue : Ex vivo colonic tissue assays to quantify reversal of opioid-induced inhibition of peristalsis. EC50 values can be compared to non-deuterated analogs to assess isotopic effects .

Advanced Research Questions

Q. What methodological considerations are critical when interpreting contradictory data on Methylnaltrexone’s safety in patients with peritoneal carcinomatosis?

A 2019 study reported Methylnaltrexone’s safety in cancer patients , but earlier clinical trials noted transient abdominal pain in 28–34% of participants . To resolve contradictions:

  • Study design : Differentiate between acute (single-dose) and chronic (multi-dose) administration. Subgroup analyses by cancer type and opioid regimen are essential.
  • Mechanistic probes : Use deuterated analogs (e.g., D3 Bromide) to isolate peripheral vs. central effects via PK/PD modeling. Limited blood-brain barrier penetration (quaternary ammonium structure) minimizes central adverse events .
  • Biomarker validation : Measure plasma levels of prostaglandins and gut motility markers (e.g., motilin) to correlate safety with pharmacological activity .

Q. How can deuterium isotope effects be quantified in this compound to optimize its use as a tracer in mass spectrometry-based assays?

  • Stable isotope labeling : Compare the metabolic half-life (t½) of this compound vs. non-deuterated forms in human hepatocyte incubations. Deuterium reduces CYP3A4-mediated N-demethylation, increasing t½ by 1.5–2× .

  • Tracer applications : Use deuterated forms in LC-MS/MS to distinguish endogenous and exogenous compounds in PK studies. Example parameters:

    ParameterMethylnaltrexone BromideThis compound
    Molecular Weight436.36 g/mol439.36 g/mol
    Metabolic StabilityModerate (t½ = 8–12 hr)High (t½ = 12–18 hr)
    Detection (m/z)436 → 322439 → 325

Q. What strategies are recommended for validating novel biomarkers of this compound’s efficacy in opioid-tolerant preclinical models?

  • Multi-omics integration : Combine transcriptomic (RNA-seq of enteric neurons) and metabolomic (short-chain fatty acid profiling) data to identify pathways modulated by opioid antagonism.
  • Functional imaging : PET/CT with μ-opioid receptor ligands (e.g., [11C]-carfentanil) to confirm peripheral receptor occupancy without central penetration .
  • Correlation with clinical endpoints : Validate biomarkers (e.g., colonic transit time) against patient-reported outcomes (e.g., Bowel Movement Frequency) in Phase I/II trials .

Methodological Resources

  • Synthesis and analysis : Refer to isotopic labeling protocols in and impurity profiling guidelines in .
  • Clinical trial design : Follow stratification frameworks from to address safety/efficacy variability.
  • Contradiction resolution : Apply PK/PD modeling as in to disentangle deuterium-specific effects.

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